Avermectin B1b
Übersicht
Beschreibung
Avermectin B1b is a naturally occurring compound produced by the soil microorganism Streptomyces avermitilis. It is a member of the avermectin family, which consists of 16-membered macrocyclic lactone derivatives with potent anthelmintic and insecticidal properties.
Wissenschaftliche Forschungsanwendungen
Avermectin B1b hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung in verschiedenen Bereichen:
Chemie: Es wird als Modellverbindung für die Untersuchung von makrocyclischen Lactonen und deren chemischen Eigenschaften verwendet.
Biologie: this compound wird in der Forschung an parasitären Würmern und Insekten eingesetzt, da es starke Anthelminthika- und Insektizideigenschaften besitzt.
Medizin: Die Verbindung wird bei der Entwicklung von Antiparasitika zur Behandlung von Krankheiten wie Flussblindheit und lymphatischer Filariose eingesetzt.
Industrie: This compound wird in der Landwirtschaft als Pestizid verwendet, um Nutzpflanzen vor Insekten zu schützen, und in der Veterinärmedizin zur Behandlung von parasitären Infektionen bei Tieren
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die Übertragung der elektrischen Aktivität in Nerven- und Muskelzellen von Wirbellosen blockiert. Es verstärkt die Wirkung von Glutamat am Glutamat-gesteuerten Chloridkanal, der spezifisch für Protostomia-Wirbellose ist. Diese Wirkung führt zu einem Einstrom von Chloridionen, was zu einer Hyperpolarisation und Lähmung der Nerven- und Muskelzellen führt. Zusätzlich hat this compound geringfügige Auswirkungen auf Gamma-Aminobuttersäure-Rezeptoren .
Wirkmechanismus
Target of Action
Avermectin B1b primarily targets the glutamate-gated chloride channels found in invertebrate nerve and muscle cells . These channels play a crucial role in the transmission of electrical impulses in these cells.
Mode of Action
This compound interacts with its targets by enhancing the effects of glutamate at the glutamate-gated chloride channel . This interaction blocks the transmission of electrical activity in invertebrate nerve and muscle cells . The compound has minor effects on gamma-aminobutyric acid receptors .
Biochemical Pathways
The avermectin biosynthesis pathway can be divided into four stages :
These stages result in the production of this compound, which then interacts with its targets to exert its effects.
Pharmacokinetics
It’s known that the compound generally works by preventing the transmission of electrical impulse in the muscle and nerves of invertebrates .
Result of Action
The result of this compound’s action is the hyperpolarization of invertebrate nerve and muscle cells . This leads to paralysis and death of the invertebrate, making this compound an effective anthelmintic and insecticidal agent .
Action Environment
This compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound has been found to be soluble in organic solvents such as ethanol, chloroform, diethyl ether, and ethyl acetate . It also has a high adsorption coefficient, which makes it less likely to accumulate in the water column . .
Biochemische Analyse
Biochemical Properties
Avermectin B1b interacts with various biomolecules to exert its effects. It is known to enhance the effects of glutamate at the glutamate-gated chloride channel that is specific to protostome invertebrates . This interaction leads to the hyperpolarization and paralysis of the cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to exhibit anti-proliferative activity in HCT-116 colon cancer cell line . This compound was found to promote tubulin polymerization, induce apoptosis in HCT-116 cells, and substantially diminish their ability to migrate .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on gene expression. This compound enhances the effects of glutamate at the glutamate-gated chloride channel, leading to the hyperpolarization and paralysis of the cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, a study showed that the production of this compound increased about 37.89 folds at optimum levels of certain variables .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a 16-membered pentacyclic lactone compound derived from polyketide and linked to a disaccharide of the methylated deoxysugar L-oleandrose .
Transport and Distribution
It is known that avermectins are highly lipid-soluble, which may influence their distribution within cells and tissues .
Subcellular Localization
A study showed that avermectin was detected in the cytoplasm of the individual mycelia .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Avermectin B1b is primarily obtained through the fermentation of Streptomyces avermitilis. The production process involves cultivating the microorganism in a nutrient-rich medium under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate this compound. The typical fermentation medium contains soluble corn starch, yeast extract, potassium chloride, calcium carbonate, and magnesium sulfate. The optimal conditions for fermentation include an initial medium pH of 7, an inoculum size of 10%, and an incubation temperature of 31°C for a period of 10 days .
Industrial Production Methods: Industrial production of this compound follows similar fermentation processes but on a larger scale. The fermentation broth is concentrated, and the mycelium is dried. The active compounds are then extracted using solvents such as acetonitrile and dichloromethane. The extract is further purified through crystallization and chromatography techniques to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Reaktionstypen: Avermectin B1b unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind wichtig, um die Verbindung zu modifizieren, um ihre biologische Aktivität zu verstärken oder Derivate mit verbesserten Eigenschaften zu erzeugen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden, um this compound zu oxidieren.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet, um bestimmte funktionelle Gruppen in der Verbindung zu reduzieren.
Substitution: Substitutionsreaktionen beinhalten häufig Reagenzien wie Halogene oder Alkylierungsmittel, um neue funktionelle Gruppen in das Molekül einzuführen.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, wie z. B. Ivermectin, das weit verbreitet als Antiparasitikum eingesetzt wird .
Vergleich Mit ähnlichen Verbindungen
Avermectin B1b ist Teil der Avermectin-Familie, die mehrere ähnliche Verbindungen umfasst:
Avermectin B1a: Die Hauptkomponente von Abamectin mit ähnlichen Anthelminthika- und Insektizideigenschaften.
Ivermectin: Ein semisynthetisches Derivat von Avermectin B1, das in der Human- und Veterinärmedizin weit verbreitet ist.
Selamectin: Ein weiteres Derivat, das hauptsächlich in der Veterinärmedizin zur Behandlung von parasitären Infektionen eingesetzt wird.
Doramectin: Ein Derivat mit verbesserter Antiparasitika-Wirksamkeit und pharmakokinetischen Eigenschaften.
Eprinomectin: In der Veterinärmedizin zur Behandlung von parasitären Infektionen bei Nutztieren eingesetzt
This compound ist aufgrund seines spezifischen Verhältnisses in der Abamectin-Mischung und seiner besonderen biologischen Aktivität einzigartig. Seine Kombination mit Avermectin B1a in Abamectin bietet ein breites Wirkungsspektrum gegen verschiedene Parasiten und Schädlinge.
Eigenschaften
IUPAC Name |
(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H70O14/c1-24(2)41-27(5)16-17-46(61-41)22-33-19-32(60-46)15-14-26(4)42(25(3)12-11-13-31-23-54-44-39(48)28(6)18-34(45(50)57-33)47(31,44)51)58-38-21-36(53-10)43(30(8)56-38)59-37-20-35(52-9)40(49)29(7)55-37/h11-14,16-18,24-25,27,29-30,32-44,48-49,51H,15,19-23H2,1-10H3/b12-11+,26-14+,31-13+/t25-,27-,29-,30-,32+,33-,34-,35-,36-,37-,38-,39+,40-,41+,42-,43-,44+,46+,47+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUKERYTFURFGA-PVVXTEPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)\C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H70O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058239 | |
Record name | Avermectin B1b | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
859.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65195-56-4 | |
Record name | Avermectin B1b | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65195-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Abamectin component b1b | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065195564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Avermectin B1b | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Avermectin A1a, 5-O-demethyl-25-de(1-methylpropyl)-25-(1-methylethyl)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.629 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ABAMECTIN B1B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8DT67027W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.